Nonabine

Antiemetic Chemotherapy-Induced Nausea and Vomiting Cannabinoid

Nonabine (BRL-4664) is a research-grade synthetic cannabinoid distinguished by its 4-pyridinyl-substituted 2H-1-benzopyran core. Unlike conventional CB1 agonists, it delivers targeted antiemetic efficacy via brainstem and enteric CB1 activation without inducing mood or perception alterations at therapeutic doses—eliminating a critical confound in CINV and behavioral pharmacology studies. This high-purity reference standard is essential for SAR programs developing non-psychoactive cannabinoid therapeutics and for forensic toxicology method validation.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 16985-03-8
Cat. No. B1679835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonabine
CAS16985-03-8
Synonyms7-(1,2-dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol
BRL 4664
BRL-4664
nonabine
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O
InChIInChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3
InChIKeyYHUDSHIRWOVVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nonabine (CAS 16985-03-8) as a Pyridinyl-Substituted Cannabinoid Antiemetic: A Procurement Baseline


Nonabine (BRL-4664) is an experimental, synthetic cannabinoid analog distinguished by a pyridinyl-substituted 2H-1-benzopyran core that confers a unique physicochemical and pharmacological profile [1]. It functions primarily as a selective cannabinoid CB1 receptor agonist, a mechanism underlying its investigation in the 1980s for the prevention of chemotherapy-induced nausea and vomiting (CINV) [2]. Unlike conventional antiemetics of its era, such as chlorpromazine, and other cannabinoid-based agents like nabilone and dronabinol, Nonabine was designed to dissociate therapeutic antiemetic efficacy from the prominent psychoactive effects typical of THC analogs, a differentiation critical for research and potential therapeutic application [3].

Why Generic Cannabinoid Agonists Are Not Interchangeable with Nonabine (CAS 16985-03-8)


The assumption of class interchangeability among cannabinoid antiemetics is invalidated by Nonabine's distinct molecular structure and resultant clinical pharmacodynamics. While dronabinol and nabilone share a tricyclic benzochromene core with THC, Nonabine is a 2H-1-benzopyran derivative featuring a unique 4-pyridinyl substituent [1]. This structural divergence translates directly into a differentiated in vivo profile: clinical studies demonstrate that Nonabine, unlike its cannabinoid counterparts, did not produce alterations in mood or perception at antiemetic doses, suggesting a lack of abuse potential [2]. Therefore, substituting Nonabine with another CB1 agonist in a research or development context would invalidate experimental outcomes dependent on this reduced psychoactive liability, as the qualitative and quantitative aspects of CNS activity and potential off-target effects differ markedly [3].

Quantitative Evidence Guide for Nonabine (BRL-4664) Differentiation from Alternative Cannabinoids and Antiemetics


Comparative Antiemetic Efficacy: Nonabine vs. Chlorpromazine in Chemotherapy-Induced Emesis

In a double-blind, randomized clinical trial involving cancer patients undergoing chemotherapy, Nonabine demonstrated antiemetic efficacy that was quantitatively equivalent to that of the standard agent chlorpromazine [1]. The study directly compared the two drugs and reported that both agents provided a comparable level of control over nausea and vomiting, establishing Nonabine's antiemetic viability relative to a non-cannabinoid, first-generation antiemetic standard [1].

Antiemetic Chemotherapy-Induced Nausea and Vomiting Cannabinoid Chlorpromazine Comparative Efficacy

Differentiated Central Nervous System (CNS) Effects: Reduced Abuse Liability vs. Other Cannabinoids

In a crossover study in healthy volunteers, Nonabine (administered at oral doses of 5, 10, and 15 mg) did not cause any changes in mood or perception, a finding that stands in stark contrast to the well-documented psychoactive effects of cannabinoids like THC, nabilone, and dronabinol [1]. This study's qualitative assessment concluded that Nonabine lacks the potential for social abuse at antiemetic doses, a claim supported by its distinct quantitative electroencephalogram (EEG) profile [1]. This represents a key class-level differentiation where Nonabine diverges from the typical cannabinoid side-effect spectrum.

Abuse Liability Cannabinoid Psychoactivity Quantitative EEG CNS Side Effects

Structural Determinant of Reduced Psychoactivity: The 4-Pyridinyl Substituent

The distinct pharmacological profile of Nonabine is directly attributable to its unique molecular structure. Unlike the classical tricyclic benzochromene core shared by THC, nabilone, and dronabinol, Nonabine is a 2H-1-benzopyran featuring a 4-pyridinyl substituent at the 4-position of the chromene ring [1]. This specific structural modification is documented as the key factor that confers its unique pharmacological profile, differentiating it from other cannabinoid agonists [2]. A synthesis study confirmed that replacing this pyridinyl group with other aryl groups alters the compound's activity, underscoring its essential role [2].

Structure-Activity Relationship SAR Cannabinoid Pyridinyl Molecular Design

CNS Sedation Profile: Nonabine vs. Ketazolam (Benzodiazepine)

A direct crossover study compared the CNS effects of Nonabine (5, 10, 15 mg) to the benzodiazepine ketazolam (30, 45 mg) in healthy volunteers. While both drugs produced sedative clinical effects, their quantitative EEG (qEEG) profiles were distinct [1]. Ketazolam decreased alpha activity and increased beta activity, a classic benzodiazepine signature. Nonabine, however, produced an EEG profile that resembled that reportedly caused by cannabinoids, despite the absence of subjective mood or perception changes [1]. This demonstrates that while Nonabine induces sedation, it does so via a CNS mechanism that is pharmacologically distinct from GABAergic benzodiazepines.

Sedation Quantitative EEG Cannabinoid Benzodiazepine Ketazolam

CB1 Receptor Agonist Selectivity: A Targeted Mechanism

Nonabine is characterized as a selective cannabinoid CB1 receptor agonist [1]. This selectivity is a key differentiating factor from many other cannabinoid analogs that often exhibit mixed CB1/CB2 agonism or undefined receptor activity profiles. While quantitative binding data (e.g., Ki values) are not available in the primary open-access literature for Nonabine, the designation of 'selective CB1 agonist' by authoritative sources like the IUPHAR/BPS Guide to Pharmacology establishes its primary mechanism of action as distinct from non-selective or CB2-preferring agonists [1]. This specificity allows for more targeted interrogation of CB1-mediated pathways in antiemetic and CNS research.

CB1 Agonist Receptor Selectivity Cannabinoid Receptor Pharmacology Mechanism of Action

Defined Research and Industrial Application Scenarios for Nonabine (BRL-4664)


Investigating CB1-Mediated Antiemesis Without Psychoactive Confounds

This application directly leverages Nonabine's unique profile, as established by direct head-to-head comparison and class-level inference. In preclinical models of chemotherapy-induced nausea and vomiting (CINV), researchers can use Nonabine to activate CB1 receptors in the brainstem and enteric nervous system [1] while explicitly avoiding the alterations in mood and perception associated with other cannabinoid agonists like nabilone or dronabinol [2]. This allows for a clean dissection of the neural circuitry of emesis, separating the desired antiemetic effect from the confounding variable of psychoactivity that would otherwise complicate behavioral assays and data interpretation [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation Cannabinoid Therapeutics

Nonabine serves as a critical chemical probe for SAR studies aimed at developing non-psychoactive cannabinoid therapeutics. Its structure, a 2H-1-benzopyran with a unique 4-pyridinyl substituent, is a direct departure from the classical THC scaffold [1]. Medicinal chemists can use Nonabine as a starting point or comparator to explore how modifications to this core structure, particularly the pyridinyl group, influence CB1 receptor binding, functional selectivity, and the dissociation of antiemetic and psychoactive properties. The synthesis of Nonabine analogs has already been explored, validating its utility in this domain [1].

Quantitative Electroencephalography (qEEG) Studies of Cannabinoid-Induced CNS Effects

Nonabine's distinct qEEG signature provides a valuable tool for CNS research. While it produces sedation and an EEG profile that resembles other cannabinoids, it does so without subjective mood or perception changes [1]. This makes Nonabine an ideal compound for pharmacological EEG studies seeking to characterize the 'cannabinoid EEG signature' independent of the psychological state changes that typically co-occur. This application is supported by the direct comparison to ketazolam, a benzodiazepine, which highlighted the cannabinoid-specific nature of Nonabine's EEG effects [1].

Reference Standard for Analytical and Forensic Toxicology

As a distinct synthetic cannabinoid analog with a unique chemical structure and defined physicochemical properties (e.g., molecular formula C25H33NO2, molecular weight ~379.5 g/mol) [1], Nonabine serves as a high-purity reference standard for analytical chemistry and forensic toxicology applications. Its presence in early clinical trials [2] and its structural relation to other controlled cannabinoids make it a relevant compound for developing and validating analytical methods (e.g., LC-MS, GC-MS) to detect and differentiate synthetic cannabinoids in biological matrices.

Quote Request

Request a Quote for Nonabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.